

Benchmarking Vegfr-2-IN-19: A Comparative Performance Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of **Vegfr-2-IN-19** against published data for other well-established VEGFR-2 inhibitors. The data presented is intended to aid researchers in evaluating the potential of **Vegfr-2-IN-19** for their specific applications.

Executive Summary

Vegfr-2-IN-19, also identified as compound 15b in recent literature, demonstrates potent inhibition of VEGFR-2 kinase activity. This guide benchmarks its in vitro performance, specifically its enzymatic inhibition and anti-proliferative effects, against the established multi-kinase inhibitor, Sorafenib. All data is presented in standardized tables for direct comparison, followed by detailed experimental protocols for reproducibility. Visualizations of the VEGFR-2 signaling pathway and a typical experimental workflow are also provided to contextualize the data and methodologies.

Data Presentation

Table 1: In Vitro VEGFR-2 Enzymatic Inhibition



Compound	VEGFR-2 IC₅₀ (nM)	Reference
Vegfr-2-IN-19 (15b)	Not explicitly quantified, but evaluated in antiproliferative assays	[1][2]
Sorafenib	3.12	[2]

Note: While a specific enzymatic IC₅₀ for **Vegfr-2-IN-19** (15b) was not provided in the primary publication, its potent antiproliferative activity suggests significant VEGFR-2 inhibition.

Table 2: Anti-proliferative Activity

Compound	Cell Line	IC ₅₀ (μΜ)	Reference
Vegfr-2-IN-19 (15b)	MCF-7 (Breast Cancer)	5.8	[1][2]
HepG-2 (Liver Cancer)	4.2	[1][2]	
Sorafenib	MCF-7 (Breast Cancer)	3.51	[2]
HepG-2 (Liver Cancer)	2.17	[2]	

Experimental Protocols In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method for determining the enzymatic inhibitory activity of a compound against VEGFR-2.

Materials:

- Recombinant human VEGFR-2 kinase domain
- ATP



- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compound (Vegfr-2-IN-19) and reference compound (e.g., Sorafenib)
- 96-well plates
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of the test and reference compounds in kinase buffer.
- In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the compound dilutions.
- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
- Luminescence is measured using a plate reader.
- The IC₅₀ value is calculated by plotting the percent inhibition against the log of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effects of a compound on cancer cell lines.

Materials:



- Human cancer cell lines (e.g., MCF-7, HepG-2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compound (Vegfr-2-IN-19) and reference compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test and reference compounds. Include a
 vehicle-only control.
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Solubilize the formazan crystals by adding DMSO to each well.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for VEGFR-2 Phosphorylation



This protocol is used to determine if a compound inhibits the VEGF-induced phosphorylation of VEGFR-2 in a cellular context.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
- Endothelial cell growth medium
- Recombinant human VEGF-A
- Test compound (Vegfr-2-IN-19)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
- HRP-conjugated secondary antibody
- SDS-PAGE gels and electrophoresis equipment
- PVDF membrane and transfer apparatus
- · Chemiluminescent substrate
- Imaging system

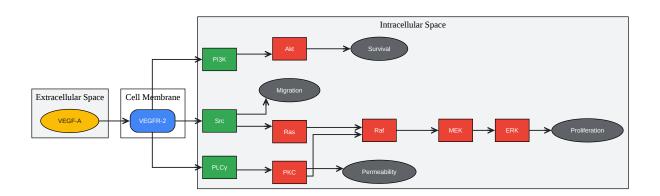
Procedure:

- Culture HUVECs to near confluency and then serum-starve them overnight.
- Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
- Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).
- Lyse the cells and collect the protein lysates.
- Determine protein concentration using a BCA or Bradford assay.



- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then incubate with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody to normalize for protein loading.

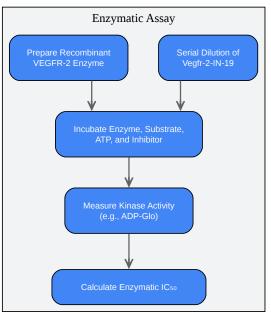
Mandatory Visualizations

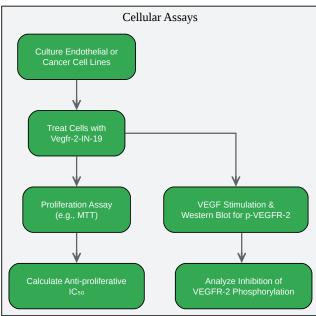


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Caption: VEGFR-2 Signaling Pathway.







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Caption: Experimental Workflow for Inhibitor Evaluation.

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